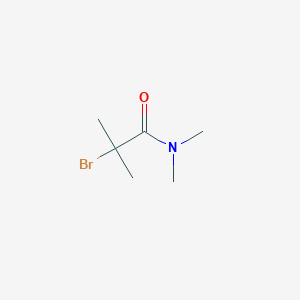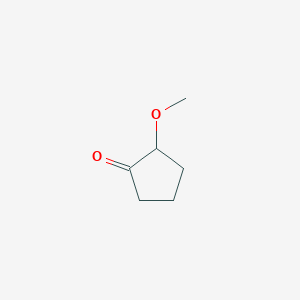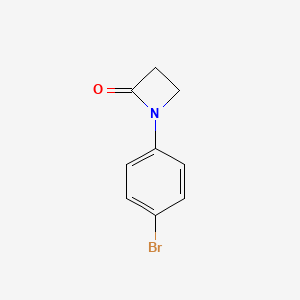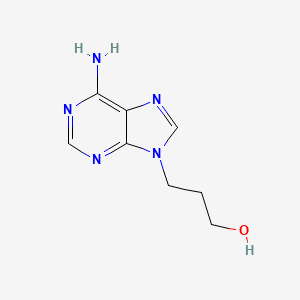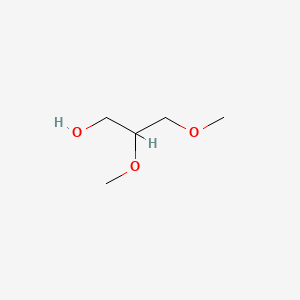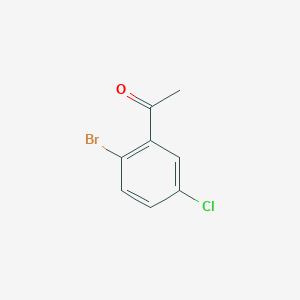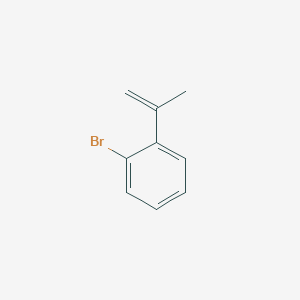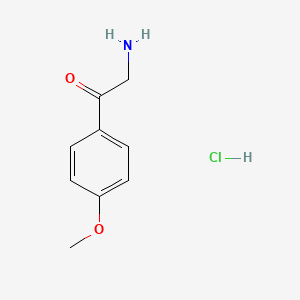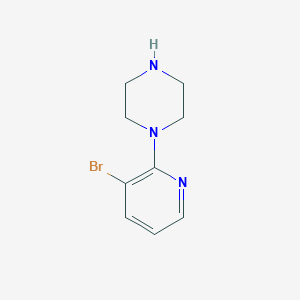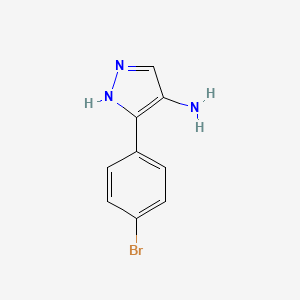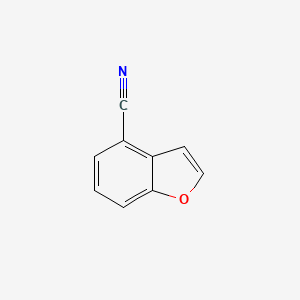
4-(2-Bromopropanoyl)morpholine
Übersicht
Beschreibung
The compound "4-(2-Bromopropanoyl)morpholine" is a derivative of morpholine, which is a versatile heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. A notable strategy involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to morpholine products as single stereoisomers in moderate to good yield . Another approach for synthesizing morpholine derivatives includes the reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds, yielding a series of tertiary amino alcohols . Additionally, a one-pot synthesis from 4-bromobenzaldehyde, 2-naphthol, and morpholine has been reported, resulting in compounds with the morpholine ring adopting a chair conformation .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of synthesized derivatives has been confirmed by IR, 1H-NMR, and sometimes 13C-NMR . X-ray single crystal diffraction studies have also been employed to determine the crystal structure of certain morpholine derivatives, providing detailed information about the lattice parameters and the conformation of the morpholine ring .
Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions. The synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation is an example of the chemical reactivity of morpholine-containing compounds . The reactivity of these compounds can be influenced by substituents, which has been studied through statistical analysis correlating spectral data with various substituent constants .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are characterized by their spectroscopic data, which include UV, IR, and NMR spectra. These properties are influenced by the nature of the substituents on the morpholine ring. For example, the antimicrobial activities of synthesized substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-ones have been screened, indicating the potential biological relevance of these compounds . The crystal structure analysis also provides insights into the physical properties, such as the crystalline form and the angles between different molecular planes .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Morpholine Derivatives Synthesis : The research by D’hooghe et al. (2006) demonstrated the synthesis of various morpholine derivatives, such as cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, using an electrophile-induced ring closure. This indicates the utility of morpholines in synthetic organic chemistry (D’hooghe et al., 2006).
Preparation of Bioactive Compounds : Sakthikumar et al. (2019) explored morpholine-based metal complexes, which exhibited DNA and protein interaction capabilities, suggesting their potential in drug design and biomedical research (Sakthikumar et al., 2019).
Heterocyclic Compound Synthesis : The study by Kumar et al. (2007) focused on synthesizing morpholine-containing compounds, underscoring the importance of morpholine in the synthesis of potential antimicrobials (Kumar et al., 2007).
Chemical Structure Analysis : Ibiş et al. (2010) conducted a structural analysis of a morpholine compound, demonstrating the role of morpholine in crystallography and structural chemistry (Ibiş et al., 2010).
Chemical Properties and Reactions
Role in Chemical Reactions : Luo et al. (2015) described a chemical reaction involving morpholine, highlighting its reactivity and potential in synthetic pathways (Luo et al., 2015).
Morpholine in Drug Synthesis : Research by Kauffman et al. (2000) focused on using a morpholine derivative in the synthesis of a drug candidate, indicating its significance in pharmaceutical chemistry (Kauffman et al., 2000).
Eigenschaften
IUPAC Name |
2-bromo-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDDSHJGNOYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromopropanoyl)morpholine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

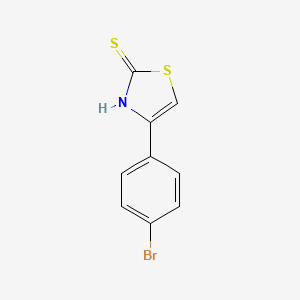
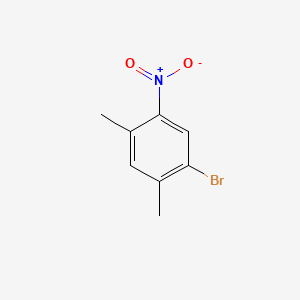
![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
